6-Benzyloxy-1,3-dihydro-indol-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

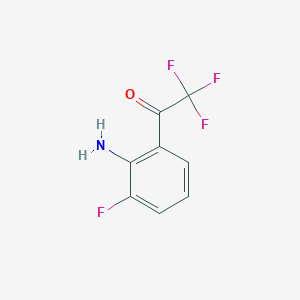

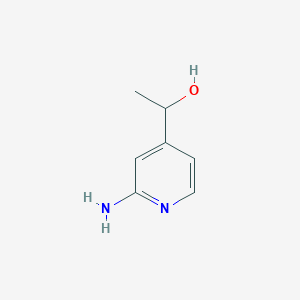

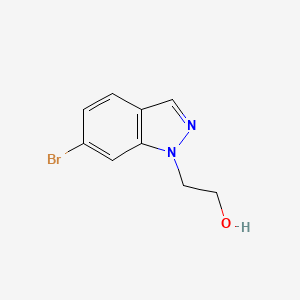

6-Benzyloxy-1,3-dihydro-indol-2-one is a useful research compound. Its molecular formula is C15H13NO2 and its molecular weight is 239.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Indole Synthesis and Classification

The indole alkaloids, including 6-Benzyloxy-1,3-dihydro-indol-2-one, have been a focal point for organic synthesis chemists due to their complex structures and biological activities. A comprehensive review of indole synthesis methodologies presents a classification system for all known indole synthesis routes, highlighting the breadth of strategies employed in constructing the indole nucleus, a core component of many natural products and pharmaceuticals. This classification aids in identifying the historical and current state of the art in indole synthesis, underscoring the ongoing interest and advancements in the field (Taber & Tirunahari, 2011).

Antioxidant Activity Analysis

The exploration of compounds with antioxidant properties is vital for addressing oxidative stress-related diseases. A review focusing on analytical methods to assess antioxidant activity discusses the significance of such assays, including those applicable to indole derivatives like this compound. These methods are crucial for evaluating the potential health benefits of antioxidants in mitigating the effects of oxidative stress, thereby contributing to the development of therapeutic agents (Munteanu & Apetrei, 2021).

Synthetic Approaches to Heterocyclic Compounds

The synthesis and application of heterocyclic compounds, including those related to this compound, are of considerable interest due to their pharmacological relevance. Reviews on synthetic protocols for heterocyclic compounds emphasize the need for innovative synthetic methods to access these complex structures, which are pivotal in the discovery of new therapeutic agents. Such reviews highlight the diversity of strategies and the importance of heterocyclic chemistry in drug development (Mazimba, 2016).

ABTS/PP Decolorization Assay in Antioxidant Capacity Evaluation

The ABTS assay, a prevalent method for evaluating antioxidant capacity, demonstrates the reaction mechanisms and pathways specific to different antioxidants, including potential indole derivatives. Understanding these pathways is essential for interpreting assay results and for the comparative analysis of antioxidant compounds, thereby aiding in the identification of potent antioxidants for therapeutic use (Ilyasov et al., 2020).

Synthetic and Pharmacological Potential of Sultone Derivatives

Exploring the synthetic and pharmacological potential of sultone derivatives, which share reactive functionalities with compounds like this compound, underscores the versatility of these compounds in medicinal chemistry. The review addresses synthesis methods, chemical transformations, and the exploration of their pharmacological properties, highlighting the unmet potential and the need for further research in this domain (Hryhoriv et al., 2021).

Propriétés

IUPAC Name |

6-phenylmethoxy-1,3-dihydroindol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c17-15-8-12-6-7-13(9-14(12)16-15)18-10-11-4-2-1-3-5-11/h1-7,9H,8,10H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZWXDZCHYCAVBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)OCC3=CC=CC=C3)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593777 |

Source

|

| Record name | 6-(Benzyloxy)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

458526-08-4 |

Source

|

| Record name | 6-(Benzyloxy)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1289536.png)

![6-Bromo-4-chlorothieno[3,2-D]pyrimidine](/img/structure/B1289557.png)